molecular formula C11H9NO2 B8651644 (2-oxoquinolin-1(2H)-yl)acetaldehyde

(2-oxoquinolin-1(2H)-yl)acetaldehyde

Cat. No.: B8651644
M. Wt: 187.19 g/mol
InChI Key: WDZREIVAMFZTOB-UHFFFAOYSA-N
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Description

(2-oxoquinolin-1(2H)-yl)acetaldehyde is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-(2-oxoquinolin-1-yl)acetaldehyde

InChI

InChI=1S/C11H9NO2/c13-8-7-12-10-4-2-1-3-9(10)5-6-11(12)14/h1-6,8H,7H2

InChI Key

WDZREIVAMFZTOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.88 g of 1-(1,3-dioxolan-2-ylmethyl)quinolin-2(1H)-one, 8.8 mL of a 90% aqueous trifluoroacetic acid solution was added, and the mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, thereto were added an aqueous saturated sodium hydrogen carbonate solution and ethyl acetate, and the mixture was stirred at room temperature for 30 minutes. The organic layer was separated, and the aqueous layer was extracted 5 times with ethyl acetate. The organic layer and an extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 0.55 g of (2-oxoquinolin-1(2H)-yl)acetaldehyde.
Name
1-(1,3-dioxolan-2-ylmethyl)quinolin-2(1H)-one
Quantity
0.88 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Name
O=c1ccc2ccccc2n1CC1OCCO1
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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